molecular formula C16H14O2 B14302183 Naphthalen-2-YL hexa-2,4-dienoate CAS No. 111897-94-0

Naphthalen-2-YL hexa-2,4-dienoate

Cat. No.: B14302183
CAS No.: 111897-94-0
M. Wt: 238.28 g/mol
InChI Key: UVMAASQUSHFYSR-UHFFFAOYSA-N
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Description

Naphthalen-2-YL hexa-2,4-dienoate is an ester derivative of hexa-2,4-dienoic acid, featuring a naphthalen-2-yl group as the substituent. Such compounds are often synthesized via transition metal-catalyzed coupling reactions, as demonstrated in gold(I)-catalyzed methods for related esters (e.g., compounds 4ea and 4eb) .

Properties

CAS No.

111897-94-0

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

naphthalen-2-yl hexa-2,4-dienoate

InChI

InChI=1S/C16H14O2/c1-2-3-4-9-16(17)18-15-11-10-13-7-5-6-8-14(13)12-15/h2-12H,1H3

InChI Key

UVMAASQUSHFYSR-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-YL hexa-2,4-dienoate can be synthesized through esterification reactions involving naphthalen-2-ol and hexa-2,4-dienoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of homogeneous catalysts, such as ruthenium complexes, can enhance the selectivity and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-YL hexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalen-2-YL hexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-2-YL hexa-2,4-dienoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

Compound Name Substituents/R-Groups Key Functional Groups Evidence Source
Naphthalen-2-YL hexa-2,4-dienoate Naphthalen-2-yl Hexa-2,4-dienoate ester -
Potassium (2E,4E)-hexa-2,4-dienoate Potassium ion Conjugated dienoate salt
Methyl (2E,4E)-hexa-2,4-dienoate Methyl Simple dienoate ester
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) Phenyl, hydroxyl, oxo Dienoate with keto and hydroxyl groups
(2Z,4E)-2-iodobenzyl hexa-2,4-dienoate (4ea) Iodobenzyl, ethyl, 4-methylbenzoyl Complex ester with iodobenzyl and benzoyl groups

Key Observations :

  • This compound is distinguished by its aromatic naphthalene substituent, which likely enhances lipophilicity and π-π stacking interactions compared to simpler esters like methyl or potassium sorbate.
  • HOPDA derivatives (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) feature additional hydroxyl and oxo groups, making them substrates for hydrolases in biodegradation pathways .

Physical and Chemical Properties

Property This compound (Expected) Potassium Sorbate Methyl Sorbate HOPDA
Solubility Low (aromatic substituent) High (ionic, water-soluble) Moderate (organic solvents) Low (polar functional groups)
Boiling Point High (bulky substituent) Decomposes at 233°C ~150–170°C (estimated) Not reported
Reactivity Susceptible to nucleophilic attack (ester) Stable as salt Hydrolyzable (ester) Enzymatic hydrolysis

Key Observations :

  • The naphthalenyl group increases molecular weight and steric bulk, likely reducing solubility in polar solvents compared to ionic sorbate salts.
  • Potassium sorbate and sodium sorbate (E201) are widely used as food preservatives due to their stability and solubility .

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